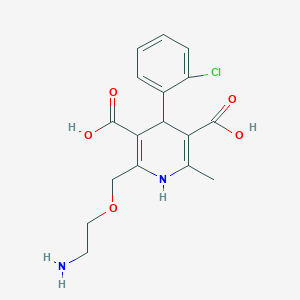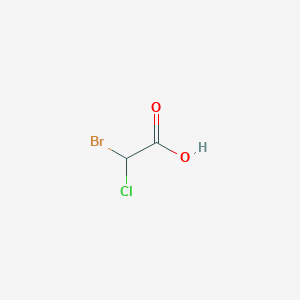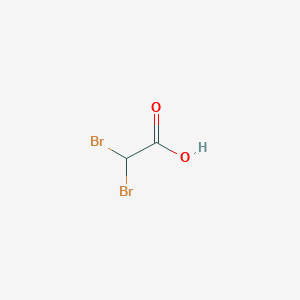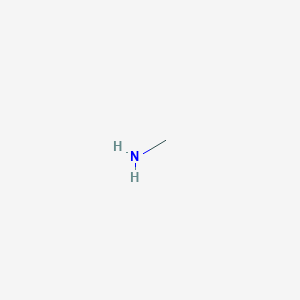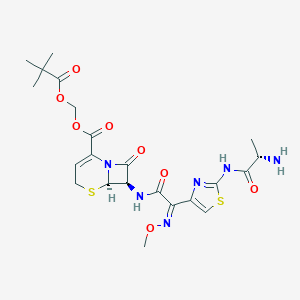![molecular formula C10H11NO4S B109458 (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid CAS No. 199679-41-9](/img/structure/B109458.png)
(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid, also known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of 4-aminobenzenesulfonamide and is synthesized through a multi-step process.
Mecanismo De Acción
The exact mechanism of action of (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion.
Biochemical and Physiological Effects:
(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. Additionally, (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be effective in various animal models of disease. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid. One area of interest is investigating its potential as a treatment for various inflammatory conditions, including arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid and to investigate its potential as a treatment for cancer. Finally, there is a need for more studies to investigate the safety and efficacy of (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid in humans.
Métodos De Síntesis
The synthesis of (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid involves several steps, including the reaction of 4-aminobenzenesulfonamide with acetic anhydride to produce N-acetyl-4-aminobenzenesulfonamide. This compound is then reacted with ethyl chloroformate to produce N-acetyl-4-(ethoxycarbonyl)aminobenzenesulfonamide. The final step involves the reaction of this compound with acetic acid in the presence of sulfuric acid to produce (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid.
Aplicaciones Científicas De Investigación
(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory conditions, including arthritis and inflammatory bowel disease. Additionally, (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid has been studied for its potential anticancer properties.
Propiedades
IUPAC Name |
(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-11-16(14,15)9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYOEFGCURUXDM-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

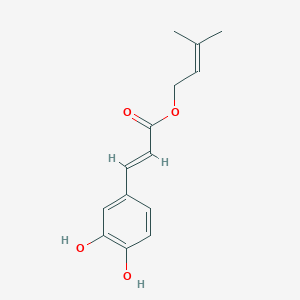
![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)
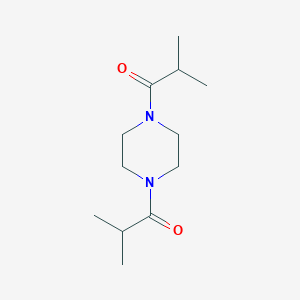

![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)



